(3-(Methylsulfonyl)pyrrolidin-1-yl)(phenyl)methanone
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Overview
Description
(3-(Methylsulfonyl)pyrrolidin-1-yl)(phenyl)methanone is an organic compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a phenylmethanone moiety
Mechanism of Action
Target of Action
It is known that indole-based derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole-based derivatives have been reported to demonstrate significant activity as cox-1 and cox-2 inhibitors . This suggests that (3-(Methylsulfonyl)pyrrolidin-1-yl)(phenyl)methanone may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a broad range of biochemical pathways.
Pharmacokinetics
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that the steric factors and spatial orientation of substituents can lead to a different biological profile of drug candidates . This suggests that environmental factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylmethanone Moiety: The phenylmethanone group can be attached through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, potentially converting it to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Methylsulfonyl)pyrrolidin-1-yl)(phenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of sulfonyl and pyrrolidine-containing compounds on biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(3-(Methylsulfonyl)pyrrolidin-1-yl)(phenyl)methanone: shares similarities with other sulfonyl and pyrrolidine-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17(15,16)11-7-8-13(9-11)12(14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUXMHLOICFVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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